molecular formula C11H16N2O2 B13583099 Ethyl 3-amino-3-(pyridin-2-yl)butanoate

Ethyl 3-amino-3-(pyridin-2-yl)butanoate

Cat. No.: B13583099
M. Wt: 208.26 g/mol
InChI Key: RJAFXOKLHPQVTN-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(pyridin-2-yl)butanoate is a heterocyclic compound that features a pyridine ring attached to a butanoate ester. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-3-(pyridin-2-yl)butanoate typically involves the reaction of ethyl acetoacetate with 2-aminopyridine under basic conditions. The reaction proceeds through the formation of an intermediate enamine, which then undergoes cyclization to form the desired product . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction temperature is maintained at around 60-80°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The use of catalysts such as palladium or nickel can also enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(pyridin-2-yl)butanoate can undergo a variety of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-amino-3-(pyridin-2-yl)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(pyridin-2-yl)butanoate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-amino-3-(pyridin-2-yl)butanoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

ethyl 3-amino-3-pyridin-2-ylbutanoate

InChI

InChI=1S/C11H16N2O2/c1-3-15-10(14)8-11(2,12)9-6-4-5-7-13-9/h4-7H,3,8,12H2,1-2H3

InChI Key

RJAFXOKLHPQVTN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)(C1=CC=CC=N1)N

Origin of Product

United States

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